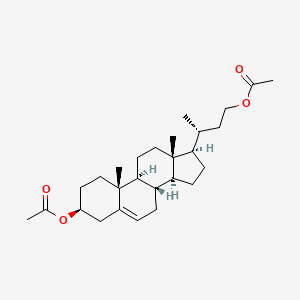

3,23-Diacetoxy-24-nor-5-cholene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,23-Diacetoxy-24-nor-5-cholene: is a synthetic steroid derivative It is characterized by the presence of two acetoxy groups at the 3rd and 23rd positions, and a nor-24 modification, which means the removal of the 24th carbon atom from the steroid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,23-Diacetoxy-24-nor-5-cholene typically involves multiple steps starting from a suitable steroid precursor. One common method involves the acetylation of a steroidal diol, followed by the removal of the 24th carbon atom through a series of chemical reactions. The reaction conditions often include the use of acetyl chloride or acetic anhydride in the presence of a base such as pyridine to introduce the acetoxy groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 3,23-Diacetoxy-24-nor-5-cholene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to convert the acetoxy groups back to hydroxyl groups.

Substitution: This can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield the corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cholinesterase Inhibition

Research indicates that compounds structurally related to 3,23-diacetoxy-24-nor-5-cholene may exhibit significant cholinesterase inhibitory activity. This property is crucial in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. For instance, studies on related compounds have demonstrated their ability to enhance cognitive function by inhibiting acetylcholinesterase (AChE) activity in animal models .

Anticancer Activity

Natural triterpenoids, including derivatives of cholestane, have shown promise in anticancer research. Specifically, they have been studied for their ability to inhibit the proliferation of melanoma cells. The mechanisms of action often involve apoptosis induction and cell cycle arrest, making them potential candidates for cancer therapy . The structural modifications similar to those in this compound can enhance these effects.

Biochemical Applications

Bioactive Compound Research

The compound is being investigated for its role as a bioactive agent in various biological systems. Its derivatives have been isolated from plant sources and evaluated for their health benefits, including antioxidant and anti-inflammatory properties. These attributes are particularly relevant in the context of chronic diseases such as diabetes and cardiovascular conditions .

Nanoparticle Development

Recent advancements in nanotechnology have seen the incorporation of triterpenoids into nanoparticles for enhanced bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant for compounds like this compound, which can be modified to improve solubility and efficacy when delivered via nanoparticle systems .

Case Studies

Wirkmechanismus

The mechanism of action of 3,23-Diacetoxy-24-nor-5-cholene involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The acetoxy groups and the nor-24 modification can influence the compound’s binding affinity and specificity, leading to its unique biological effects.

Vergleich Mit ähnlichen Verbindungen

- 3,12-Diacetoxy-bisnor-cholanyldiphenylethylene

- 3,23-Diacetoxy-5-cholene

- 3,23-Dihydroxy-24-nor-5-cholene

Comparison: 3,23-Diacetoxy-24-nor-5-cholene is unique due to the presence of acetoxy groups at the 3rd and 23rd positions and the removal of the 24th carbon atom. This structural modification can lead to different chemical and biological properties compared to similar compounds. For example, the absence of the 24th carbon atom can affect the compound’s stability, reactivity, and interaction with biological targets.

Eigenschaften

CAS-Nummer |

64907-37-5 |

|---|---|

Molekularformel |

C27H42O4 |

Molekulargewicht |

430.6 g/mol |

IUPAC-Name |

[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C27H42O4/c1-17(12-15-30-18(2)28)23-8-9-24-22-7-6-20-16-21(31-19(3)29)10-13-26(20,4)25(22)11-14-27(23,24)5/h6,17,21-25H,7-16H2,1-5H3/t17-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI-Schlüssel |

LBWUGMHLKGSGFE-DZGKNTOBSA-N |

SMILES |

CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Isomerische SMILES |

C[C@H](CCOC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Kanonische SMILES |

CC(CCOC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Synonyme |

3 beta,23-diacetoxy-24-nor-5-cholene 3,23-diacetoxy-24-nor-5-cholene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.